Perfluoro-3-methoxypropanoic acid

Übersicht

Beschreibung

Perfluoro-3-methoxypropanoic acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and environmental persistence. It is part of a larger group of chemicals that have been widely used in various industrial applications due to their resistance to heat, water, and oil .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Perfluor-3-methoxypropansäure beinhaltet typischerweise die Fluorierung organischer Vorstufen unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von 3-Methoxypropansäure mit Fluorierungsmitteln wie elementarem Fluor oder fluorhaltigen Verbindungen. Die Reaktion wird in der Regel in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Perfluor-3-methoxypropansäure beinhaltet oft großtechnische Fluorierungsprozesse. Diese Prozesse sind so konzipiert, dass sie eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten. Die Verwendung von Spezialanlagen und strengen Sicherheitsvorkehrungen ist aufgrund der Reaktivität von Fluorierungsmitteln unerlässlich .

Analyse Chemischer Reaktionen

Thermal Decomposition Mechanisms

PFMOPrA undergoes thermal decomposition via C–O and C–C bond cleavage , producing shorter-chain perfluorocarboxylic acids (PFCAs) and radicals. Key findings include:

-

Primary Pathway :

C–O ether bond cleavage adjacent to the carboxyl group generates trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPeA) . Computational studies (M06-2X/Def2-TZVP level) show bond dissociation energies (BDEs) for PFMOPrA’s α-C–O bond average ~70 kcal/mol , lower than non-ether PFCAs . -

Secondary Pathway :

Radical recombination forms intermediates such as perfluorobutanoic acid (PFBA) .

| Thermal Decomposition Products | Conditions | Key References |

|---|---|---|

| TFA, PFPeA | 200–400°C, inert atmosphere | |

| PFBA, radicals (e.g., ·CF₃) | High-temperature pyrolysis |

Photodegradation and Advanced Oxidation/Reduction

PFMOPrA reacts under UV/sulfite systems , with degradation efficiency dependent on pH and sulfite concentration :

- Mechanism :

- Reductive Defluorination : Sulfite radicals (SO₃⁻·) abstract fluorine atoms, yielding shorter-chain products.

- Oxidative Pathways : Hydroxyl radicals (·OH) attack the ether linkage, forming carboxylic acid derivatives.

| Reaction Conditions | Degradation Efficiency | Key Products |

|---|---|---|

| pH 12, 10 mM Na₂SO₃ | >80% defluorination in 4h | TFA, CO₂, F⁻ |

| pH 9.5, 5 mM Na₂SO₃ | 50–60% defluorination in 6h | PFPeA, intermediates |

Quantum chemical simulations indicate that ether oxygen atoms reduce electron density , making PFMOPrA less reactive than non-ether PFCAs (e.g., PFHxA) under identical conditions .

Environmental Reactivity and Persistence

- Hydrolysis : PFMOPrA resists hydrolysis due to strong C–F bonds (BDE ~116 kcal/mol) . No hydrolysis products detected in aqueous solutions at 25°C over 30 days .

- Adsorption : Exhibits low affinity for powdered activated carbon (PAC), with <40% removal at 100 mg/L PAC due to reduced hydrophobicity (log K<sub>ow</sub> = 3.15) .

- Oxidation : Ozonation and chlorine disinfection show negligible degradation, with potential for precursor oxidation (e.g., forming PFPeA) .

Radical-Mediated Reactions

Thermal and photolytic processes generate fluorinated radicals (e.g., ·CF₃, ·CF₂COOH), which recombine to form stable intermediates . For example:

Comparative Reactivity with Other PFAS

| Property | PFMOPrA | PFOA | PFBA |

|---|---|---|---|

| C–O BDE (kcal/mol) | 70 | N/A | N/A |

| Defluorination efficiency | 80% | 45% | 60% |

| Adsorption on PAC (%) | 35 | 85 | 50 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

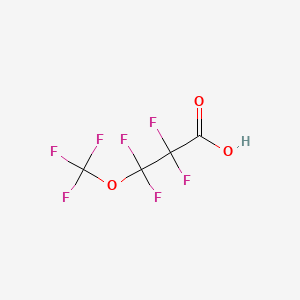

Perfluoro-3-methoxypropanoic acid is characterized by its fully fluorinated carbon chain, which imparts high stability and resistance to degradation. Its molecular formula is , and it features a methoxy group that enhances its solubility in organic solvents. This unique structure makes it suitable for various applications, particularly in the synthesis of fluoropolymers.

Contaminant Monitoring and Remediation

This compound has been identified as a contaminant in wastewater and has been studied for its persistence in the environment. Its detection is crucial for assessing the impact of PFAS on ecosystems. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to quantify PF4OPeA in environmental samples .

Soil and Water Sampling

Recent studies have included the use of this compound in soil and water sampling protocols to monitor PFAS contamination levels. For example, sampling plans have been developed to analyze surface soil samples for various contaminants, including PFAS compounds . These efforts are essential for understanding the distribution and fate of PFAS in contaminated sites.

Health Risk Assessment

Research has focused on the toxicological effects of this compound through animal studies. A significant study involved administering varying doses to Sprague Dawley rats and analyzing gene expression changes across multiple tissues, including liver, kidney, and heart . The results indicated differential gene expression linked to exposure levels, which aids in understanding potential health risks associated with PF4OPeA.

Dose-Response Relationships

The dose-response relationships established from these studies provide insights into the potential non-cancer health effects of this compound. The estimated tolerable reference value (TRV) derived from transcriptomic data suggests a daily oral dose threshold that may pose minimal risk to human health . This information is vital for regulatory agencies assessing safety standards for PFAS exposure.

Polymer Synthesis

This compound is utilized in the polymerization of fluoropolymers under specific conditions (temperatures above 280°C). It serves as a processing aid in the production of materials with superior chemical resistance and thermal stability . This application is particularly relevant for manufacturing non-stick coatings and other advanced materials used across industries.

Semiconductor Manufacturing

In semiconductor fabrication, this compound has been explored as a potential material due to its unique properties that enhance manufacturing processes . Its role in etching and cleaning processes highlights its importance in producing high-purity semiconductor devices.

Summary of Case Studies

| Study Focus | Description | Findings |

|---|---|---|

| Toxicological Assessment | Administered PF4OPeA to rats | Identified gene expression changes across multiple tissues |

| Environmental Monitoring | Analyzed soil and water samples | Detected PFAS contamination levels; established monitoring protocols |

| Polymer Synthesis | Studied polymerization processes | Demonstrated effectiveness as a processing aid at high temperatures |

Wirkmechanismus

The mechanism by which perfluoro-3-methoxypropanoic acid exerts its effects involves interactions with cellular components. It can bind to proteins and disrupt normal cellular functions. The compound is known to activate specific molecular pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs). These interactions can lead to changes in gene expression and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Perfluor-4-methoxybutansäure

- Perfluorpentansulfonsäure

- Perfluorhexansulfonamid

- Perfluorbutansulfonamid

- Perfluor-3,5,7,9-butaoxadecansäure

Einzigartigkeit

Perfluor-3-methoxypropansäure ist aufgrund ihrer spezifischen strukturellen Merkmale einzigartig, wie z. B. das Vorhandensein einer Methoxygruppe, die an eine perfluorierte Kohlenstoffkette gebunden ist. Diese strukturelle Einzigartigkeit trägt zu ihren besonderen chemischen Eigenschaften und ihrer Reaktivität im Vergleich zu anderen perfluorierten Alkylverbindungen bei .

Biologische Aktivität

Perfluoro-3-methoxypropanoic acid (PFMOPrA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activities and implications for human health and the environment. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of PFMOPrA.

PFMOPrA, with the chemical formula C_4H_3F_6O_2, is characterized by a perfluorinated carbon chain and a methoxy group. Its structural features contribute to its unique chemical behavior, particularly its stability and resistance to degradation.

Toxicological Profile

- Developmental Toxicity : Recent studies utilizing zebrafish models have indicated that PFMOPrA may exhibit developmental toxicity. In a screening of various PFAS compounds, PFMOPrA was included in assessments that evaluated mortality, hatching success, and morphological abnormalities in embryos. While specific data on PFMOPrA's potency were not highlighted, it was grouped with other PFAS known for developmental impacts .

- Immunotoxicity : PFMOPrA has been implicated in immunotoxic effects similar to other PFAS. Studies have shown that exposure to PFAS can lead to alterations in immune responses, including reduced antibody production and impaired immune system function . This is particularly concerning during critical developmental windows.

- Endocrine Disruption : There is evidence suggesting that PFMOPrA may disrupt endocrine functions. Exposure to various PFAS has been associated with hormonal imbalances and reproductive issues in animal models .

Animal Studies

- EPA Transcriptomic Assessment : A study conducted by the EPA assessed gene expression changes in rats exposed to PFMOPrA over five days. The results indicated significant transcriptional changes across multiple tissues, with the female uterus showing the most pronounced effects related to cell motility regulation . The benchmark dose (BMD) for adverse effects was established at 0.872 mg/kg-day.

- Short-Term Dosing Studies : Research involving short-term dosing of rats revealed measurable concentrations of PFMOPrA in plasma, indicating systemic absorption and potential bioaccumulation . The study aimed to understand the internal dose levels that could lead to adverse biological outcomes.

Metabolism and Clearance

The metabolic pathways of PFMOPrA are critical for understanding its biological activity. Research indicates that PFMOPrA undergoes limited biotransformation, which may enhance its persistence in biological systems . The hepatic clearance rates were evaluated, revealing that PFMOPrA exhibited lower clearance compared to other more volatile PFAS compounds.

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Developmental Toxicity | Potentially toxic as indicated by zebrafish studies; specific potency remains under investigation. |

| Immunotoxicity | Alters immune responses; linked to reduced antibody production and increased infection susceptibility. |

| Endocrine Disruption | Evidence suggests potential hormonal disruptions similar to other PFAS compounds. |

| Metabolism | Limited biotransformation; persistent in biological systems with low hepatic clearance rates. |

Eigenschaften

IUPAC Name |

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMOOYNBDLMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2COOH, C4HF7O3 | |

| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191136 | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-73-1 | |

| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is accurate detection of PFMPA and its isomers important in environmental monitoring?

A1: PFMPA and its isomers are part of a group of chemicals called perfluoroalkyl ether carboxylic acids (PFECAs). These compounds are replacing older, phased-out PFAS chemicals. While PFMPA and its branched isomer, perfluoro-2-methoxypropanoic acid (PMPA), can be separated using certain chromatography techniques, standard mass spectrometry methods may not accurately detect PMPA []. This can lead to an underestimation of total PFECA levels in environmental samples. Since PFECAs are emerging contaminants, accurately measuring their presence in the environment is crucial for understanding their potential impact on human and ecological health.

Q2: What improvements in analytical methodology does the research highlight for PFMPA analysis?

A2: The research emphasizes the importance of using specific mass spectrometry transitions for accurate detection of PFMPA and its isomers. The study found that using the MS/MS transition m/z 185 → 85 for PMPA provides a stronger signal compared to the commonly used transition for PFMPA (m/z 229 → 85) []. This improved method allows for more reliable detection and quantification of both PFMPA and PMPA in environmental samples, leading to more accurate assessments of PFECA contamination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.